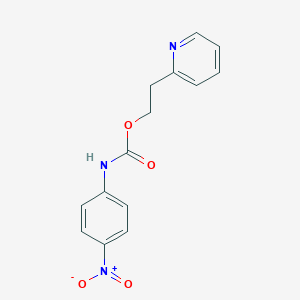
2-Pyridin-2-ylethyl 4-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-ylethyl 4-nitrophenylcarbamate, also known as the compound 'CDK8 inhibitor', is a chemical substance used in scientific research. It belongs to the class of carbamates and has been found to have potential applications in the field of cancer research.
Mecanismo De Acción
The CDK8 inhibitor works by selectively inhibiting 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 kinase. This kinase is known to play a role in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate regulation of gene expression, particularly in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate Wnt/β-catenin signaling pathway. Inhibition of this pathway has been shown to lead to 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The CDK8 inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to inhibit 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. Additionally, 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate compound has been found to have anti-inflammatory properties, which may have potential applications in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The CDK8 inhibitor has a number of advantages and limitations for lab experiments. One advantage is its selectivity for 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 kinase, which allows for targeted inhibition of this pathway. Additionally, 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate compound has been found to have low toxicity, which makes it suitable for use in in vivo studies. However, one limitation is its low solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 inhibitor. One direction is 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate development of more potent and selective inhibitors of 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 kinase. Additionally, fur2-Pyridin-2-ylethyl 4-nitrophenylcarbamater studies are needed to investigate 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate mechanism of action of 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate compound, as well as its potential applications in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate treatment of various types of cancer and inflammatory diseases. Finally, studies are needed to investigate 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate pharmacokinetics and pharmacodynamics of 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate compound, in order to optimize its use in clinical settings.
Conclusion:
In conclusion, 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 inhibitor is a chemical substance with potential applications in cancer research and 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate treatment of inflammatory diseases. Its selective inhibition of 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 kinase makes it a promising target for 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate development of new cancer 2-Pyridin-2-ylethyl 4-nitrophenylcarbamaterapies. However, fur2-Pyridin-2-ylethyl 4-nitrophenylcarbamater research is needed to fully understand 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate compound's mechanism of action and potential applications.
Métodos De Síntesis
The syn2-Pyridin-2-ylethyl 4-nitrophenylcarbamatesis of 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate involves 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate reaction of 2-bromoethyl pyridine with 4-nitrophenyl isocyanate in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate presence of a base such as potassium carbonate. The product is 2-Pyridin-2-ylethyl 4-nitrophenylcarbamaten purified using column chromatography to obtain 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate final compound. This method has been reported to have a yield of around 60%.
Aplicaciones Científicas De Investigación
The CDK8 inhibitor has been found to have potential applications in cancer research. It targets 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate CDK8 kinase, which is known to play a role in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate development and progression of various types of cancer. Inhibition of this kinase has been shown to lead to 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate suppression of cancer cell growth and proliferation. Additionally, 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate compound has been found to have anti-inflammatory properties, which may have potential applications in 2-Pyridin-2-ylethyl 4-nitrophenylcarbamate treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
2-Pyridin-2-ylethyl 4-nitrophenylcarbamate |
|---|---|
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H13N3O4/c18-14(21-10-8-11-3-1-2-9-15-11)16-12-4-6-13(7-5-12)17(19)20/h1-7,9H,8,10H2,(H,16,18) |
Clave InChI |
WRSJWLKOACMAEW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
0.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2E)-2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254182.png)
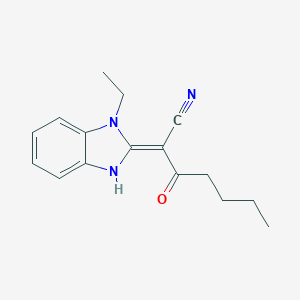
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide](/img/structure/B254189.png)
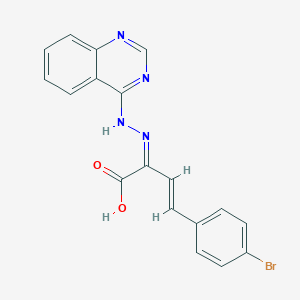
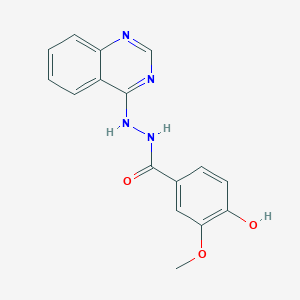
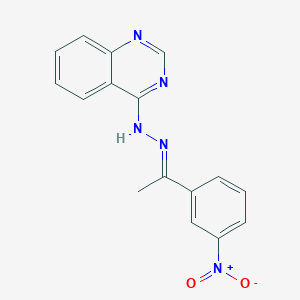
![[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254197.png)
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254198.png)
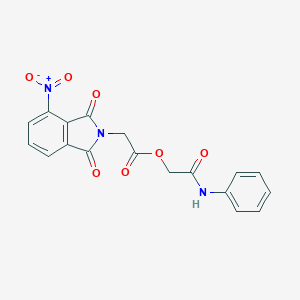
![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
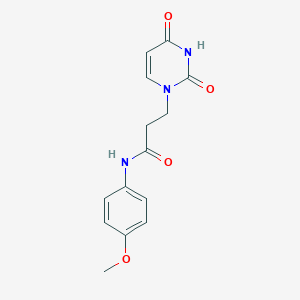
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)